2-((4-Methoxypyrimidin-2-yl)amino)ethanol
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Overview
Description
2-((4-Methoxypyrimidin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a methoxy group at the 4-position of the pyrimidine ring and an aminoethanol group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxypyrimidin-2-yl)amino)ethanol typically involves the reaction of 4-methoxypyrimidine with aminoethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to speed up the reaction and reduce the energy requirements.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxypyrimidin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce amino alcohols.
Scientific Research Applications
2-((4-Methoxypyrimidin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-((4-Methoxypyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methoxypyrimidin-2-yl)amino)acetic acid
- 4,6-Diphenylpyrimidin-2-amine derivatives
Uniqueness
2-((4-Methoxypyrimidin-2-yl)amino)ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-[(4-methoxypyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O2/c1-12-6-2-3-8-7(10-6)9-4-5-11/h2-3,11H,4-5H2,1H3,(H,8,9,10) |
InChI Key |
WITACONVPMVJHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NCCO |
Origin of Product |
United States |
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